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molecular formula C11H13FN2 B8794523 1-(7-Fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine

1-(7-Fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine

Cat. No. B8794523
M. Wt: 192.23 g/mol
InChI Key: ASTKSGAIESJWBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741942B2

Procedure details

To a mixture of acetic acid (13.6 mL) and formaldehyde (0.340 mL, 4.5 mmol, 37% solution) under argon was added dimethyl amine (2.05 mL, 16.3 mmol., 40% solution). The reaction mixture was stirred for 10 min and then treated with 7-fluoroindole (540 mg, 4.0 mmol.). The resulting mixture was stirred at room temperature for ˜16 h. The reaction mixture was first neutralized with K2CO3 and then basified with NaOH (2N), and then extracted in ethyl acetate, washed with water, dried, and concentrated. Solid obtained was recrystallized from ethyl acetate and hexane to give (7-Fluoro-1H-indol-3-ylmethyl)dimethylamine (570 mg, 74%): mp 133-137° C., 1H NMR (500 MHz, CDCl3): 2.31 (s, 6H), 3.62 (s, 2H), 6.88-6.92 (dd, J=8.0 and 8.0 Hz, 1H), 7.00-7.04 (m, 1H), 7.16 (d, J=2.5 Hz, 1H), 7.46 (d, J=8.0 Hz, 1H), 8.34 (s, 1H).
Quantity
2.05 mL
Type
reactant
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.34 mL
Type
reactant
Reaction Step Five
Quantity
13.6 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C=O.[CH3:3][NH:4][CH3:5].[F:6][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:15]=1[NH:14][CH:13]=[CH:12]2.[C:16]([O-])([O-])=O.[K+].[K+].[OH-].[Na+]>C(O)(=O)C>[F:6][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:5]=1[NH:4][CH:3]=[C:12]2[CH2:13][N:14]([CH3:15])[CH3:16] |f:3.4.5,6.7|

Inputs

Step One
Name
Quantity
2.05 mL
Type
reactant
Smiles
CNC
Step Two
Name
Quantity
540 mg
Type
reactant
Smiles
FC=1C=CC=C2C=CNC12
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0.34 mL
Type
reactant
Smiles
C=O
Name
Quantity
13.6 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for ˜16 h
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted in ethyl acetate
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Solid obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from ethyl acetate and hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC=1C=CC=C2C(=CNC12)CN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 570 mg
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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